Eicosenoic acid, (Z)-

Vue d'ensemble

Description

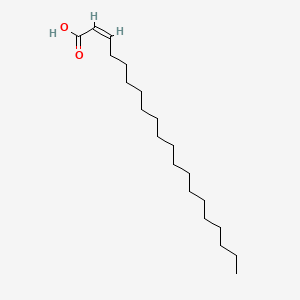

It is a long-chain fatty acid with a molecular formula of C20H38O2 and a molecular weight of 310.5145 g/mol . This compound is commonly found in various plant oils and nuts, particularly in jojoba oil . It is one of several eicosenoic acids, which are characterized by having twenty carbon atoms and one double bond in their structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eicosenoic acid, (Z)-, can be synthesized through the hydrogenation of eicosadienoic acid. The process involves the selective hydrogenation of the double bonds in eicosadienoic acid using a palladium catalyst under mild conditions . Another method involves the isomerization of eicosenoic acid, (E)-, to eicosenoic acid, (Z)-, using a suitable isomerization catalyst .

Industrial Production Methods: Industrial production of eicosenoic acid, (Z)-, typically involves the extraction of the compound from natural sources such as jojoba oil. The oil is subjected to saponification, followed by acidification to release the free fatty acids. The eicosenoic acid is then purified using techniques such as distillation or chromatography .

Types of Reactions:

Oxidation: Eicosenoic acid, (Z)-, can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Eicosenoic acid, (Z)-, can participate in substitution reactions, particularly at the carboxyl group, to form esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or ozone in a solvent such as dichloromethane.

Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature conditions.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed:

Oxidation: Hydroxy and keto derivatives of eicosenoic acid.

Reduction: Eicosanoic acid (a saturated fatty acid).

Substitution: Eicosenoic acid esters and amides.

Applications De Recherche Scientifique

Nutraceutical Applications

Eicosenoic acid has been studied for its potential health benefits, particularly in the context of dietary fats. It is found in various plant oils and has been linked to several health-promoting properties:

- Cardiovascular Health : Eicosenoic acid may help reduce cholesterol levels and improve heart health by influencing lipid metabolism.

- Anti-inflammatory Effects : Research has indicated that eicosenoic acid can modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases .

Cosmetic Applications

Due to its emollient properties, eicosenoic acid is utilized in cosmetic formulations:

- Skin Moisturizers : It helps maintain skin hydration and barrier function, making it a valuable ingredient in lotions and creams.

- Anti-aging Products : Its antioxidant properties may contribute to reducing oxidative stress on the skin, thereby supporting anti-aging formulations .

Pharmaceutical Applications

Eicosenoic acid's biochemical properties have led to its investigation in pharmaceutical contexts:

- Drug Formulation : It can serve as a carrier for drug delivery systems due to its lipid nature, enhancing the bioavailability of certain compounds.

- Therapeutic Research : Studies have explored its role in modulating metabolic pathways related to obesity and diabetes, indicating a potential for therapeutic applications .

Biochemical Research Applications

Eicosenoic acid is frequently used in research settings for various biochemical analyses:

- Metabolomics : It is often included in studies assessing lipid profiles in biological samples, helping researchers understand metabolic changes in diseases .

- Protein Interaction Studies : Eicosenoic acid has been shown to interact with proteins, influencing their stability and function. For instance, studies have examined its binding properties with specific proteins, which may inform drug design .

Case Studies

-

Lipid Profiling in Plant Tissues :

- A study using gas chromatography-mass spectrometry (GC-MS) highlighted significant alterations in lipid compositions of plant tissues when subjected to genetic modifications. Eicosenoic acid levels were notably increased in mutant plants deficient in vitamin B6, suggesting a link between vitamin deficiency and lipid metabolism .

- Antioxidant Activity Assessment :

- Antimicrobial Properties :

Mécanisme D'action

Eicosenoic acid, (Z)-, exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function . It can also act as a signaling molecule, modulating various cellular pathways involved in inflammation and cell proliferation . The compound interacts with specific receptors on the cell surface, triggering downstream signaling cascades that regulate gene expression and cellular responses .

Comparaison Avec Des Composés Similaires

Oleic Acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth carbon atom.

Gondoic Acid:

Erucic Acid: A monounsaturated omega-9 fatty acid with a double bond at the thirteenth carbon atom.

Eicosenoic acid, (Z)-, stands out due to its specific applications in industrial and medical research, as well as its unique presence in jojoba oil .

Activité Biologique

Eicosenoic acid, specifically the (Z)-isomer known as cis-11-eicosenoic acid or gondoic acid, is a monounsaturated fatty acid with significant biological activity. This compound is characterized by its 20-carbon chain and a double bond at the 11th position. It is found in various biological systems, including plant oils and animal tissues, and has been studied for its potential health benefits and roles in metabolic processes.

- Molecular Formula : C20H38O2

- Molecular Weight : 310.5 g/mol

- IUPAC Name : (Z)-icos-11-enoic acid

- CAS Number : 5561-99-9

Eicosenoic acid is primarily derived from dietary sources such as nuts and certain plant oils. It is not synthesized by humans but plays a crucial role in various biological functions.

Biological Activity

Eicosenoic acid exhibits several biological activities that have been documented in various studies:

- Enzyme Inhibition : Research indicates that eicosenoic acid inhibits key enzymes involved in lipid metabolism, including glycerophosphate acyltransferase, cholinephosphotransferase, and ethanolaminephosphotransferase in V79-R cells. This inhibition can affect phospholipid synthesis and membrane composition .

- Anti-inflammatory Effects : Eicosenoic acid has been associated with anti-inflammatory properties. In a study focusing on omega-9 fatty acids, it was found that eicosenoic acid can modulate inflammatory responses by influencing cytokine production, particularly reducing pro-inflammatory cytokines like IL-1β and TNF-α while enhancing anti-inflammatory IL-10 levels .

- Role in Cancer Research : The compound's anti-cancer potential has been explored, particularly regarding its effects on cell signaling pathways involved in tumor growth and inflammation. Omega-9 fatty acids, including eicosenoic acid, have shown promise in reducing cancer-related inflammation and promoting apoptosis in cancer cells .

- Wound Healing : Eicosenoic acid has been implicated in enhancing wound healing processes. Studies suggest that it aids in the proliferation of epithelial cells and collagen formation, contributing to faster recovery from injuries .

- Metabolic Effects : In models of sepsis, eicosenoic acid treatment improved metabolic parameters and reduced oxidative stress markers, suggesting a protective role against metabolic dysregulation during inflammatory states .

Case Study 1: Wound Healing in Rats

In a controlled study involving Wistar rats, topical application of oleic acid (which includes eicosenoic acid) resulted in accelerated wound closure and increased neovascularization due to enhanced VEGF expression during the inflammatory phase of healing .

Case Study 2: Sepsis Model

In a cecal ligation and puncture (CLP) model of sepsis, mice treated with omega-9 fatty acids exhibited improved survival rates and reduced organ damage. The treatment led to decreased levels of reactive oxygen species (ROS) and enhanced the expression of protective metabolic proteins .

Comparative Analysis of Fatty Acids

| Fatty Acid | Structure | Source | Biological Activity |

|---|---|---|---|

| Oleic Acid | C18:1 (n-9) | Olive oil, avocados | Anti-inflammatory, wound healing |

| Eicosenoic Acid | C20:1 (n-9) | Nuts, jojoba oil | Enzyme inhibition, anti-inflammatory |

| Erucic Acid | C22:1 (n-9) | Rapeseed oil | Potential cardiotoxicity at high levels |

Propriétés

IUPAC Name |

(Z)-icos-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTURVKRGQNQD-HNENSFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28933-89-3 | |

| Record name | Eicosenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.